molecular formula C13H17NO2 B2908596 2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 100609-30-1

2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B2908596
CAS No.: 100609-30-1
M. Wt: 219.284
InChI Key: SQUPUUGLTAUWET-UHFFFAOYSA-N
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Description

2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.284. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

One significant application of derivatives of 2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is in the field of anticancer and antimicrobial research. A study synthesized and characterized novel derivatives containing chalcone and methanoisoindole units. These compounds exhibited high anticancer activity against C6 gliocarcinoma cells in rats and demonstrated antimicrobial activity against certain human pathogens. Additionally, the compounds showed inhibition effects against human carbonic anhydrase I and II isoenzymes, indicating potential for broader biomedical applications (Kocyigit et al., 2017).

Enzyme Inhibition

Another study developed 1,3,5-trisubstituted pyrazoline derivatives of this compound and investigated their enzyme inhibition profiles. These compounds were found to inhibit acetylcholinesterase and carbonic anhydrase I and II isoenzymes effectively. This research suggests that these derivatives can be potential candidates for treating conditions associated with these enzymes (Kocyigit et al., 2019).

Synthesis and Structural Analysis

Further research has been conducted on the synthesis and structural analysis of various derivatives of this compound. Studies have developed novel isoindolylthiazole derivatives and evaluated their inhibitory characteristics against human carbonic anhydrase isoenzymes. These compounds showed excellent inhibitory effects, suggesting their potential in medical applications as enzyme inhibitors (Kocyigit et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 4-(2-methylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, are the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCC) . These targets play crucial roles in the nervous system. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, involved in synaptic plasticity and memory function. VGCCs are responsible for the entry of calcium ions into excitable cells, playing pivotal roles in a variety of calcium-dependent processes, including muscle contraction, neurotransmitter release, gene expression, and cell survival or death.

Mode of Action

This compound acts as a blocker of the NMDA receptor and VGCC . By blocking these targets, it modulates the influx of calcium ions, which is a critical factor in excitotoxicity and neurodegeneration. This modulation can lead to neuroprotective effects .

Biochemical Pathways

The compound’s action on the NMDA receptor and VGCC affects the calcium signaling pathway. By inhibiting calcium influx, it can prevent the overactivation of enzymes and the excessive release of neurotransmitters, which are associated with excitotoxicity and neurodegenerative disorders .

Result of Action

By blocking the NMDA receptor and VGCC, the compound can attenuate neurotoxicity and enhance cell viability . This neuroprotective effect could potentially slow down the degenerative processes in neuronal cells .

Properties

IUPAC Name

4-(2-methylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-7(2)6-14-12(15)10-8-3-4-9(5-8)11(10)13(14)16/h3-4,7-11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUPUUGLTAUWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.